5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate
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Overview
Description
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Knoevenagel condensation reaction, where a methoxy-substituted benzaldehyde is reacted with thiophene-2-carboxaldehyde in the presence of a base such as piperidine. The resulting product undergoes further reactions to introduce the benzoate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive compound in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of inflammatory and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Benzothiophene derivatives: These compounds contain a fused benzene and thiophene ring and are used in similar applications.
Uniqueness: 5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S/c1-24-16-9-11-18(19(22)12-10-17-8-5-13-26-17)20(14-16)25-21(23)15-6-3-2-4-7-15/h2-14H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELPXDCRWKGWEM-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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